dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a complex organic compound with a molecular structure that includes multiple aromatic rings, esters, and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate typically involves multiple steps, starting with the preparation of the core benzo[c]chromene structure. This is followed by the introduction of ester and ether functionalities through reactions with appropriate reagents under controlled conditions. Common reagents used in these steps include acetic anhydride, dibutyl ether, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme interactions, cellular signaling pathways, and other biological processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another ester with similar structural features but different functional groups.
Dibutyl ether: Shares the dibutyl moiety but lacks the complex aromatic structure.
Benzo[c]chromene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is unique due to its combination of aromatic rings, esters, and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications that require these specific characteristics.
Eigenschaften
Molekularformel |
C25H28O8 |
---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
butyl 2-[1-(2-butoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate |
InChI |
InChI=1S/C25H28O8/c1-3-5-11-29-22(26)15-31-17-13-20(32-16-23(27)30-12-6-4-2)24-18-9-7-8-10-19(18)25(28)33-21(24)14-17/h7-10,13-14H,3-6,11-12,15-16H2,1-2H3 |
InChI-Schlüssel |
DWTCNCUPBSCHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.